(S)-1-(4-Chlorophenyl)ethylamine

Catalog No.
S1941990
CAS No.
4187-56-8
M.F
C8H10ClN
M. Wt
155.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-1-(4-Chlorophenyl)ethylamine

CAS Number

4187-56-8

Product Name

(S)-1-(4-Chlorophenyl)ethylamine

IUPAC Name

(1S)-1-(4-chlorophenyl)ethanamine

Molecular Formula

C8H10ClN

Molecular Weight

155.62 g/mol

InChI

InChI=1S/C8H10ClN/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,10H2,1H3/t6-/m0/s1

InChI Key

PINPOEWMCLFRRB-LURJTMIESA-N

SMILES

CC(C1=CC=C(C=C1)Cl)N

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)Cl)N

The exact mass of the compound (S)-1-(4-Chlorophenyl)ethylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(S)-1-(4-Chlorophenyl)ethylamine (CAS 4187-56-8) is a halogenated chiral primary amine widely utilized as a resolving agent and chiral auxiliary in pharmaceutical manufacturing. Operating as a clear, pale yellow liquid, this compound provides a distinct electronic and steric profile compared to standard unsubstituted benzylamines. Its intrinsic properties, including a boiling point of 232 °C, a predicted pKa of 8.82, and high lipophilicity, make it highly compatible with diverse organic solvent systems and robust thermal processing conditions [1]. Procurement of this specific enantiomer is typically driven by the need for high-efficiency diastereomeric salt crystallization in active pharmaceutical ingredient (API) synthesis, where standard chiral bases fail to achieve the required enantiomeric excess (ee) thresholds .

Substituting (S)-1-(4-Chlorophenyl)ethylamine with the more common, unhalogenated (S)-1-phenylethylamine frequently compromises downstream purification yields and process safety. The absence of the para-chloro substituent eliminates critical halogen-bonding and enhanced pi-pi stacking interactions necessary for forming rigid, highly differentiated diastereomeric crystals during chiral resolution [1]. Furthermore, the unsubstituted analog possesses a significantly lower boiling point (187 °C vs 232 °C) and lower lipophilicity (logP ~1.4 vs ~3.06), which restricts the thermal window during reflux operations and alters the partition coefficients during solvent extraction phases. Consequently, generic substitution often necessitates multiple resource-intensive recrystallization steps to reach pharmaceutical-grade optical purity, negating any initial raw material cost savings.

Thermal Processability and Volatility Reduction

The para-chloro substitution significantly alters the thermal profile of the amine, raising the boiling point to 232 °C compared to 187 °C for the unsubstituted (S)-1-phenylethylamine . This 45 °C differential provides a wider thermal operating window for high-temperature resolutions and reduces evaporative losses during prolonged reflux.

Evidence DimensionBoiling Point
Target Compound Data232 °C
Comparator Or Baseline(S)-1-phenylethylamine (187 °C)
Quantified Difference+45 °C increase in boiling point
ConditionsStandard atmospheric pressure distillation and reflux conditions

A higher boiling point reduces solvent and reagent loss during heated diastereomeric salt formation, directly improving scale-up safety and cost-efficiency.

Lipophilicity and Phase-Transfer Compatibility

The inclusion of the chlorine atom increases the compound's lipophilicity, yielding a predicted logP of approximately 3.06, in stark contrast to the logP of ~1.4 for (S)-1-phenylethylamine . This elevated lipophilicity alters the solubility profile of the amine and its corresponding salts in biphasic systems.

Evidence DimensionPartition Coefficient (logP)
Target Compound DatalogP ~3.06
Comparator Or Baseline(S)-1-phenylethylamine (logP ~1.4)
Quantified DifferenceMore than 2-fold increase in logP
ConditionsStandard predictive models for organic/aqueous phase partitioning

Enhanced lipophilicity improves the solubility of the chiral auxiliary in non-polar organic solvents, facilitating cleaner and faster phase separations during aqueous workups.

Enantiomeric Excess in API Resolution

When utilized as a resolving agent for racemic carboxylic acids (such as zaltoprofen precursors), (S)-1-(4-Chlorophenyl)ethylamine enables the isolation of the target enantiomer at >99.6% ee with minimal recrystallization [1]. Unsubstituted or generic chiral bases often fail to exceed 95% ee under identical initial crystallization conditions, requiring additional purification cycles.

Evidence DimensionEnantiomeric Excess (ee) post-crystallization
Target Compound Data>99.6% ee
Comparator Or BaselineStandard chiral bases (<95% ee before extensive recrystallization)
Quantified DifferenceDirect access to >99% ee pharmaceutical-grade purity
ConditionsResolution of racemic acids via diastereomeric salt precipitation

Achieving high optical purity with fewer crystallization cycles directly reduces solvent consumption and increases overall manufacturing throughput for chiral APIs.

Resolving Agent for Racemic Acidic APIs

(S)-1-(4-Chlorophenyl)ethylamine is deployed as a primary resolving agent for racemic carboxylic acids, including non-steroidal anti-inflammatory drugs (NSAIDs) like zaltoprofen and endothelin receptor antagonists like ambrisentan. The para-chloro group drives the formation of highly crystalline diastereomeric salts, enabling the isolation of the target enantiomer at >99% ee with minimal recrystallization steps [1].

Chiral Auxiliary in Palladium-Catalyzed Asymmetric Synthesis

In the synthesis of complex pharmaceutical intermediates, this compound functions as a chiral auxiliary via imine formation. Its specific electronic profile (predicted pKa ~8.82) modulates the reactivity of the nitrogen center, making it highly suitable for palladium-catalyzed asymmetric hydrogenations or nucleophilic additions where precise stereocontrol is mandatory[2].

Precursor for Halogenated Chiral Ligands

The compound serves as a foundational building block for synthesizing bespoke chiral ligands used in transition-metal catalysis. The para-chloro substituent not only influences the steric and electronic environment of the resulting ligand but also provides a reactive handle for further late-stage functionalization via cross-coupling reactions.

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 128 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (67.97%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (32.03%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (95.31%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (95.31%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (96.88%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H330 (32.03%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H331 (64.84%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Wikipedia

(S)-1-(4-Chlorophenyl)ethylamine

Dates

Last modified: 08-16-2023

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